molecular formula C11H8N2O2 B12885429 2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol

2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol

Cat. No.: B12885429
M. Wt: 200.19 g/mol
InChI Key: NMRPCJVGCRDSSK-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol is a heterocyclic compound that features a fused ring system combining furan, pyrrole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the synthesis might start with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This intermediate can then be oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or propan-2-ol, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce functional groups like nitro, bromo, or acyl groups at specific positions on the molecule .

Scientific Research Applications

2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol is unique due to its specific combination of furan, pyrrole, and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

2-(furan-3-yl)-1-hydroxypyrrolo[2,3-c]pyridine

InChI

InChI=1S/C11H8N2O2/c14-13-10(9-2-4-15-7-9)5-8-1-3-12-6-11(8)13/h1-7,14H

InChI Key

NMRPCJVGCRDSSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=C(N2O)C3=COC=C3

Origin of Product

United States

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